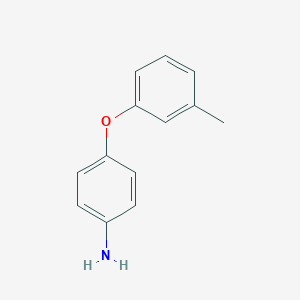

4-(3-Methylphenoxy)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVLOVTVJKXIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205268 | |

| Record name | Benzenamine, 4-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56705-84-1 | |

| Record name | 4-(3-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56705-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways for 4-(3-Methylphenoxy)aniline

The construction of the this compound scaffold is predominantly accomplished through nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and reductive approaches. Each of these methods offers distinct advantages and is chosen based on the specific requirements of the synthesis.

Nucleophilic Aromatic Substitution Techniques

Nucleophilic aromatic substitution (SNA r) represents a classical and widely employed method for forming the diaryl ether bond in this compound. This approach typically involves the reaction of a phenoxide with an activated aryl halide. For the synthesis of the target molecule, this would entail the reaction of m-cresol (B1676322) (3-methylphenol) with a p-substituted aniline (B41778) derivative where the substituent is a good leaving group, such as a halogen.

The reaction is generally facilitated by a strong base, which deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide ion. This ion then attacks the electron-deficient aryl ring, displacing the leaving group. Common bases used in these reactions include potassium carbonate and sodium hydroxide. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to ensure a reasonable reaction rate. smolecule.com

An alternative, yet related, SNA r strategy involves the reaction of 4-aminophenol (B1666318) with a suitable m-tolyl derivative. However, the former approach is often preferred due to the electronic activation provided by an electron-withdrawing group on the aniline precursor.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the Suzuki-Miyaura coupling is renowned for C-C bond formation, similar palladium-catalyzed systems, like the Buchwald-Hartwig amination, are highly effective for C-N bond formation, and related couplings can be used for C-O bond formation to create the diaryl ether linkage. uwindsor.ca

For the synthesis of this compound, a palladium-catalyzed approach could involve the coupling of 4-haloaniline with m-cresol or the coupling of 4-aminophenol with a 3-halotoluene. These reactions typically employ a palladium catalyst, such as those derived from Pd(OAc)₂ or [Pd(allyl)Cl]₂, in conjunction with a suitable phosphine (B1218219) ligand. nih.gov The ligand plays a crucial role in the catalytic cycle, influencing the reaction's efficiency and scope. The choice of base is also critical, with weaker bases like potassium phosphate (B84403) or potassium phenoxide sometimes being favored to avoid decomposition of sensitive substrates. nih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional nucleophilic aromatic substitution. nih.gov

Reductive and Transposition Approaches

Reductive methods provide an alternative pathway, often starting from a nitroaromatic precursor. For instance, 1-methyl-3-(4-nitrophenoxy)benzene can be synthesized via a nucleophilic aromatic substitution reaction between m-cresol and 1-fluoro-4-nitrobenzene. The subsequent reduction of the nitro group to an amine yields this compound. This reduction can be achieved using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using metal reductants like tin or iron in acidic media. ontosight.ainih.gov

Transposition approaches, though less common for this specific molecule, involve molecular rearrangements. While not a primary route for synthesizing this compound, certain rearrangement reactions can, in principle, be designed to form the desired aniline derivative from a suitably substituted precursor. researchgate.net

Design and Synthesis of Key Intermediates and Precursors

The efficient synthesis of this compound is highly dependent on the strategic preparation of key intermediates. The choice of intermediates is dictated by the selected synthetic pathway.

| Synthetic Pathway | Key Intermediates/Precursors | Synthesis of Intermediates |

| Nucleophilic Aromatic Substitution | 4-Halogenated aniline derivative (e.g., 4-fluoroaniline (B128567), 4-chloroaniline), m-Cresol | Halogenation of aniline, commercially available |

| 1-Fluoro-4-nitrobenzene, m-Cresol | Nitration of fluorobenzene, commercially available | |

| Palladium-Catalyzed Coupling | 4-Haloaniline, 3-Halotoluene, m-Cresol, 4-Aminophenol | Halogenation of aniline and toluene, commercially available |

| Reductive Approach | 1-Methyl-3-(4-nitrophenoxy)benzene | Nucleophilic aromatic substitution between m-cresol and 1-fluoro-4-nitrobenzene |

For SNA r reactions, precursors like 4-fluoroaniline or 4-chloroaniline (B138754) are common. 1-Fluoro-4-nitrobenzene is a particularly useful precursor for reductive approaches due to the high reactivity of the fluorine atom towards nucleophilic displacement and the subsequent ease of reducing the nitro group. nih.gov These halogenated and nitrated aromatic compounds are typically synthesized through well-established electrophilic aromatic substitution reactions on the parent benzene (B151609) derivatives. m-Cresol is a readily available commercial chemical.

For palladium-catalyzed couplings, aryl halides or triflates are the standard precursors. Therefore, 4-bromoaniline (B143363) or 4-iodoaniline (B139537) would be suitable coupling partners for m-cresol, or alternatively, 3-bromotoluene (B146084) or 3-iodotoluene (B1205562) could be coupled with 4-aminophenol. The synthesis of these haloaromatics is straightforward, generally involving direct halogenation of the corresponding aniline or toluene.

Optimization of Reaction Conditions and Efficiency Parameters

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

| Parameter | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Coupling | Reductive Approach |

| Catalyst | Phase-transfer catalysts can be used. | Palladium source (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and ligand (e.g., phosphine-based). nih.gov | Pd/C, Raney Nickel, Sn/HCl, Fe/HCl. ontosight.ainih.gov |

| Solvent | Polar aprotic solvents (DMF, DMSO). smolecule.com | Aprotic solvents (Toluene, Dioxane, THF). nih.gov | Alcohols (Methanol, Ethanol), Ethyl acetate. nih.gov |

| Base | Strong inorganic bases (K₂CO₃, NaOH). | Weaker inorganic or organic bases (K₃PO₄, Cs₂CO₃, KOPh). nih.gov | Not applicable for the reduction step. |

| Temperature | Elevated temperatures (reflux). | Often milder temperatures, can vary from room temperature to reflux. nih.gov | Room temperature to moderate heating. nih.gov |

| Reaction Time | Several hours to overnight. | Can be significantly shorter, from minutes to hours. | Typically a few hours. nih.gov |

In nucleophilic aromatic substitution, the choice of base and solvent significantly impacts reaction efficiency. researchgate.net For instance, the use of a stronger base can accelerate the reaction but may also lead to side reactions. The temperature is also a critical parameter that needs to be carefully controlled.

For palladium-catalyzed reactions, the optimization process is more complex, involving the screening of various ligands, palladium sources, bases, and solvents. The ligand, in particular, has a profound effect on the catalytic activity and selectivity. The catalyst loading is another parameter that is often minimized to reduce costs without compromising the yield. nih.gov

In reductive approaches, the key is to achieve complete reduction of the nitro group without affecting other functional groups in the molecule. The choice of reducing agent and catalyst, along with the reaction temperature and pressure (for catalytic hydrogenation), are the main parameters to be optimized. nih.gov

Industrial Scale-Up and Process Intensification Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. The primary goals are to ensure a safe, cost-effective, and environmentally friendly process.

Key considerations for industrial scale-up include:

Cost and Availability of Raw Materials: The chosen synthetic route must utilize readily available and inexpensive starting materials. vulcanchem.com

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions (e.g., exothermic reactions, flammable solvents). vulcanchem.com

Reaction Efficiency and Throughput: Maximizing the yield and minimizing the reaction time are crucial for economic viability. This can be achieved through careful optimization of reaction parameters.

Work-up and Purification: The purification method must be efficient and scalable. Crystallization is often preferred over chromatography on an industrial scale due to lower costs and solvent consumption.

Waste Management: The process should be designed to minimize waste generation. The use of catalytic methods is often advantageous in this regard due to the high efficiency and low catalyst loadings required.

Process Intensification: The use of technologies such as continuous flow reactors can offer significant advantages over traditional batch processing. Flow chemistry can lead to improved heat and mass transfer, better process control, enhanced safety, and higher throughput. Microwave-assisted synthesis has also been explored to accelerate reaction times.

For a compound like this compound, a nucleophilic aromatic substitution route, despite potentially harsh conditions, might be favored for its simplicity and the low cost of reagents. However, a well-optimized palladium-catalyzed process could offer a more sustainable and efficient alternative in the long run, especially if catalyst recycling is effectively implemented.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity Profiles

The chemical behavior of 4-(3-Methylphenoxy)aniline is dictated by the interplay of its constituent functional groups: the primary aniline (B41778) amine, the diaryl ether linkage, and the two aromatic rings with their respective substituents. The electron-donating nature of the amino group strongly activates its host ring towards electrophilic attack, while the phenoxy group's influence is more complex, involving both inductive and resonance effects.

Oxidation Reactions and Product Characterization

The oxidation of diaryl ethers and aniline derivatives can proceed through various pathways, often leading to quinone-like structures or cleavage of the C–O ether bond. acs.orgrsc.org Anodic oxidation, for instance, has been shown to be effective in cleaving the C–O bond in diaryl ethers. acs.org The process involves the diaryl ether being oxidized on a carbon electrode through direct electron exchange. acs.org The specific products formed depend on the substituents present on the aromatic rings. For aniline derivatives, oxidation can lead to the formation of quinone derivatives.

| Oxidizing Agent | Reaction Conditions | Major Products | Citation |

| Potassium permanganate (B83412) (KMnO₄) | Acidic medium | Quinone derivatives | |

| Chromium trioxide (CrO₃) | Not specified | Quinone derivatives | smolecule.com |

| Anodic Oxidation | +1.1 V (vs SCE), carbon electrode | C-O bond cleavage products (e.g., quinones and phenols) | acs.org |

Reduction Chemistry and Derivative Formation

The reduction of compounds containing functionalities like those in this compound can be targeted at specific groups. For instance, if a nitro group were present on one of the aromatic rings, it could be selectively reduced to an amino group using reagents like sodium dithionite (B78146) or through catalytic hydrogenation. masterorganicchemistry.comnih.gov The reduction of related nitro-aryl ethers has been explored, leading to various heterocyclic compounds. rsc.org Common reducing agents like lithium aluminum hydride (LiAlH₄) can reduce other functional groups that might be introduced onto the molecule.

| Reducing Agent | Substrate Type | Major Products | Citation |

| Lithium aluminum hydride (LiAlH₄) | General aniline derivatives | Corresponding amines | |

| Sodium dithionite | Nitro-substituted diaryl ethers | Amino-substituted diaryl ethers | nih.gov |

| Catalytic Hydrogenation (e.g., Raney Ni) | Aromatic nitro groups | Aromatic amines | masterorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Aromatic nitro groups | Aromatic amines | masterorganicchemistry.com |

Electrophilic and Nucleophilic Substitution Dynamics on Aromatic Scaffolds

The aniline moiety in this compound makes its parent ring highly susceptible to electrophilic aromatic substitution. byjus.com The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, since the para position is occupied by the phenoxy group, substitution is expected to occur primarily at the positions ortho to the amine. In strongly acidic media, the anilinium ion can form, which is a meta-directing group. byjus.com

Nucleophilic aromatic substitution (SNAr) on diaryl ethers typically requires an activated aromatic ring, usually with strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net The synthesis of diaryl ethers itself often involves a nucleophilic aromatic substitution reaction. researchgate.netrsc.org The reactivity of this compound in SNAr reactions would depend on further substitution on the aromatic rings. nih.govnih.gov

| Reaction Type | Reagents/Conditions | Directing Influence | Key Observations | Citation |

| Electrophilic Substitution | ||||

| Halogenation (e.g., Br₂/H₂O) | Aqueous bromine | Ortho-directing (to NH₂) | The highly activated aniline ring leads to polysubstitution. | byjus.com |

| Nitration (e.g., HNO₃/H₂SO₄) | Mixed acid | Ortho- and meta-directing | Formation of anilinium ion in acid leads to meta-products. | byjus.comgoogle.com |

| Sulfonation (e.g., H₂SO₄) | Fuming sulfuric acid | Ortho- and para-directing | Reversible reaction, forms sulfanilic acid derivatives. | byjus.com |

| Nucleophilic Substitution | ||||

| SNAr | Requires electron-withdrawing groups and a good leaving group | Dependent on position of activating groups | The unsubstituted rings of this compound are not highly activated for SNAr. | researchgate.netnih.gov |

Detailed Mechanistic Elucidation of Core Transformations

The mechanisms of the core reactions involving this compound are rooted in the established principles of organic chemistry.

Oxidation: The anodic oxidation of diaryl ethers on a carbon electrode is proposed to initiate with the oxidation of the more electron-rich aromatic ring, leading to the formation of a gem-diol intermediate, which subsequently hydrolyzes and rearranges to form quinone-like products and phenols. acs.org

Reduction of Nitro-Aryl Ethers: The reduction of a nitro group to an amine typically proceeds through a series of two-electron reductions, involving nitroso and hydroxylamine (B1172632) intermediates. rsc.org The choice of reducing agent and conditions can sometimes allow for the isolation of these intermediates.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aniline ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring. byjus.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The generally accepted mechanism for SNAr reactions is a two-step addition-elimination sequence that proceeds through a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of molecules like this compound. For instance, studies on the oxidation of substituted anilines have shown that the reaction is often first order with respect to both the aniline and the oxidizing agent. orientjchem.org The rate of reaction is influenced by the substituents on the aromatic ring, and these effects can often be correlated using Hammett plots. orientjchem.org

Computational studies, using methods like Density Functional Theory (DFT), have become invaluable for elucidating reaction mechanisms and predicting kinetic and thermodynamic parameters. nih.govmdpi.com For example, the reaction of anilines with radicals has been studied computationally to determine rate coefficients and identify the most favorable reaction pathways. nih.govmdpi.com The entropy of activation (ΔS‡) for reactions such as the oxidation of anilines is often negative, indicating a more ordered transition state compared to the reactants. orientjchem.org

| Study Type | System Studied | Key Findings | Citation |

| Kinetics of Oxidation | Meta-substituted anilines with tetrabutylammoniumbromochromate | The reaction is first order in aniline, oxidant, and acid. A negative entropy of activation suggests a constrained transition state. | orientjchem.org |

| Computational Kinetics | Reaction of 4-methyl aniline with OH radicals | The primary product is NH-C₆H₄-CH₃. The total rate coefficient was determined over a range of temperatures. | mdpi.com |

| Computational Mechanism | Reaction of aniline with methyl radicals | H-abstraction from the -NH₂ group competes with CH₃-addition to the ortho position. | nih.gov |

| Kinetics of Nucleophilic Substitution | Reactions of anilines with methyl 2,4,6-trinitrophenyl carbonate | The Brønsted-type plot is linear, consistent with a concerted mechanism. | researchgate.net |

Derivatization and Functionalization Strategies

Synthesis of Structurally Diverse Analogues and Derivatives

The generation of analogues from 4-(3-methylphenoxy)aniline involves strategic chemical reactions that modify its core structure. These modifications can be broadly categorized by the site of functionalization: the aniline (B41778) nitrogen, the phenoxy moiety, or the aromatic rings. Such synthetic routes enable the creation of a library of compounds with tailored chemical and physical properties.

The primary amino (-NH2) group is a key site for functionalization due to its nucleophilicity. Common reactions at this position include alkylation, acylation, and imine formation.

Alkylation and Acylation: The aniline nitrogen can undergo alkylation to form secondary or tertiary amines and acylation to produce amides. evitachem.comvulcanchem.com These reactions modify the electronic properties and steric environment around the nitrogen atom. For instance, acylation is a common strategy used in the synthesis of more complex molecules, where an acyl group is introduced by reacting the aniline with a carboxylic acid chloride or anhydride (B1165640). libretexts.orgrsc.org This transformation is fundamental in building larger molecular architectures.

Imine Formation: The condensation reaction between the primary amine of this compound and an aldehyde or ketone yields an imine, also known as a Schiff base. This reaction is reversible and typically requires acid catalysis and the removal of water to drive the equilibrium toward the product. walisongo.ac.idoperachem.com The formation of an imine introduces a carbon-nitrogen double bond (C=N), which can be a key structural element or an intermediate for further synthetic transformations, such as the synthesis of nitrogen-containing heterocycles. walisongo.ac.idlibretexts.org The general mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. libretexts.org

A variety of methods can be employed to facilitate imine synthesis, including azeotropic distillation with a Dean-Stark apparatus to remove water or the use of drying agents like molecular sieves. walisongo.ac.idoperachem.com

Table 1: Examples of Functionalization Reactions at the Aniline Nitrogen

| Reaction Type | General Reactants | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | Base catalyst may be required. | vulcanchem.com |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide | Often performed in the presence of a base (e.g., triethylamine). | libretexts.orgrsc.org |

| Imine (Schiff Base) Formation | Aldehyde (R'CHO) or Ketone (R'R''CO) | Imine (Schiff Base) | Acid catalysis, removal of water (e.g., Dean-Stark trap, molecular sieves). | walisongo.ac.idoperachem.comlibretexts.org |

The phenoxy portion of the molecule, containing the m-cresol (B1676322) unit, offers another site for derivatization. Modifications can include substitutions on its aromatic ring or reactions involving the methyl group. For example, related synthetic strategies have utilized substituted phenols, such as 4-chloro-3-methylphenol, to create analogous diaryl ether structures. semanticscholar.orgajrconline.org This indicates that the synthesis can be adapted to include additional functional groups on the phenoxy ring, such as halogens or hydroxyl groups, by starting with appropriately substituted phenols. researchgate.netmdpi.com These modifications can significantly alter the electronic and steric nature of this part of the molecule.

Both aromatic rings in this compound are susceptible to electrophilic aromatic substitution, although their reactivity differs. The aniline ring is strongly activated by the ortho-, para-directing amino group. smolecule.com However, traditional Friedel-Crafts reactions can be problematic because the Lewis acid catalyst (e.g., AlCl₃) can complex with the basic amino group, deactivating the ring towards substitution. libretexts.orglibretexts.orgnih.gov

Modern catalytic methods, such as palladium-catalyzed C-H functionalization, have been developed to achieve selective substitution on aniline derivatives, including at the para-position relative to the amine. nih.gov The phenoxy ring is also activated towards electrophilic substitution by both the ether oxygen and the methyl group, which are ortho-, para-directing. This allows for the introduction of various substituents, such as nitro or sulfonic acid groups, onto this ring system.

Rational Design for Structure-Property Relationship Studies (Excluding biological activity correlations)

The systematic derivatization of this compound is a powerful tool for studying structure-property relationships. By making controlled changes to the molecular structure, researchers can investigate how these modifications affect physicochemical properties like solubility, lipophilicity, and electronic characteristics.

Table 2: Influence of Structural Modifications on Physicochemical Properties

| Structural Modification | Affected Property | General Effect | Reference |

|---|---|---|---|

| Addition of methyl groups | Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | |

| Presence of -NH₂ group | Hydrogen Bonding | Acts as a hydrogen bond donor, influencing interactions and solubility. | solubilityofthings.com |

| Substitution on aromatic rings | Electronic Properties / pKa | Electron-donating or -withdrawing groups alter electron density and basicity of the aniline nitrogen. | afit.edu |

| Addition of polar groups (e.g., -OH, -COOH) | Solubility | Can increase solubility in polar solvents. | solubilityofthings.com |

Heterocyclic Ring Formation via this compound Precursors

This compound is a valuable precursor for the synthesis of various N-heterocyclic compounds. The aniline nitrogen can be incorporated into a newly formed ring system through cyclization reactions.

A common strategy involves reacting the aniline derivative with a bifunctional reagent. For example, reaction with phthalic anhydride can lead to the formation of 2-[4-(3-methylphenoxy)phenyl]-1H-isoindol-1,3(2H)-dione, a type of phthalimide (B116566) derivative. mdpi.com Similarly, condensation reactions with other appropriate precursors can yield a variety of heterocyclic structures, such as pyrazoles or pyrimidines. frontiersin.orgaablocks.com The synthesis of pyrimido[2,1-b] walisongo.ac.idCurrent time information in Bangalore, IN.benzothiazoles has been achieved by reacting substituted phenols with other reagents, demonstrating a pathway where the phenoxy aniline moiety can be part of a larger heterocyclic framework. semanticscholar.org These synthetic routes are significant as they open access to complex molecular architectures that are of interest in materials science and chemical research. organic-chemistry.org

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for mapping carbon-hydrogen frameworks.

Vibrational Spectroscopy

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

Raman SpectroscopyRaman spectroscopy, often complementary to FTIR, would also reveal information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which would be valuable for analyzing the aromatic ring structures.

Without access to experimental spectra from research articles or established spectral databases, any further discussion would be purely speculative and would not meet the standards of a scientifically accurate and research-based article. The scientific community awaits the publication of such data to fully characterize the spectroscopic profile of 4-(3-Methylphenoxy)aniline.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Expected Fragmentation Patterns:

In the absence of experimental data for this compound, we can predict potential fragmentation patterns based on the analysis of similar compounds, such as substituted diphenyl ethers and anilines. The primary fragmentation would likely involve cleavage of the ether bond, leading to the formation of ions corresponding to the 3-methylphenoxy and 4-aminophenyl moieties.

Hypothetical HRMS Data Table:

Should HRMS data become available, it would be presented in a format similar to the table below, allowing for the precise determination of the elemental composition of the parent ion and its major fragments.

| Theoretical Fragment | Theoretical m/z |

| [C13H13NO]+• | Value |

| [C7H7O]+ | Value |

| [C6H6N]+ | Value |

No experimental data is available to populate this table.

X-ray Crystallography for Solid-State Structure Determination

Hypothetical Crystallographic Data Table:

If a single crystal X-ray structure of this compound were to be determined, the key parameters would be summarized as follows:

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

No experimental data is available to populate this table.

Comprehensive Spectroscopic Characterization of Intermediate Species

The synthesis of this compound would likely proceed through intermediate compounds. A thorough study would involve the isolation and spectroscopic characterization of these intermediates to confirm their structure and purity at each stage of the synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be employed for this purpose.

For instance, a potential synthetic route could involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (such as an Ullmann condensation or a Buchwald-Hartwig amination). The characterization of the starting materials and any resulting intermediate species would be crucial for the unambiguous confirmation of the final product's structure.

However, without published synthetic procedures for this compound, a detailed discussion and characterization of its specific intermediates is not possible at this time.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are instrumental in understanding the structural and electronic properties of molecules. sciencepg.comresearchgate.net For aniline (B41778) and its derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been shown to provide reliable results that correlate well with experimental data. sciencepg.comasianpubs.orgresearchgate.net These calculations are used to approximate solutions to the Schrödinger equation, offering a balance between accuracy and computational cost, making them suitable for medium to large-sized molecules like 4-(3-Methylphenoxy)aniline.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Theoretical calculations for substituted anilines have demonstrated that methods like B3LYP can accurately predict geometries. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Substituted Anilines Note: This table presents typical data for aniline derivatives calculated using DFT methods, as specific experimental or calculated data for this compound is not readily available in the cited literature.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |

| C-N | ~1.40 | - | - |

| C-O | ~1.37 | - | - |

| C-N-H | - | ~113 | - |

| C-O-C | - | ~118 | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations are essential for predicting these vibrational frequencies and assigning them to specific molecular motions. asianpubs.orgglobalresearchonline.net DFT calculations, after applying appropriate scaling factors to account for anharmonicity and computational approximations, show good agreement with experimental spectra for aniline derivatives. globalresearchonline.netsphinxsai.com

For this compound, characteristic vibrational modes would include:

N-H stretching: Typically observed in the 3400-3500 cm⁻¹ region. asianpubs.org

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

C=C stretching (aromatic): In the 1400-1600 cm⁻¹ range.

C-N stretching: Found near 1260-1330 cm⁻¹.

C-O-C stretching (asymmetric and symmetric): Characteristic of the diaryl ether linkage.

N-H bending: Usually appears around 1600 cm⁻¹. asianpubs.org

Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to provide a quantitative description of each normal mode.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Aniline Derivatives Note: This table illustrates the typical correlation between calculated (scaled) and experimental frequencies for substituted anilines.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3490 | ~3475 |

| N-H Symmetric Stretch | ~3400 | ~3445 |

| N-H Bending | ~1620 | ~1633 |

Electronic structure analysis provides insight into the reactivity and chemical behavior of a molecule.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. tci-thaijo.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. tci-thaijo.orgnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For substituted anilines, the nature and position of substituents significantly influence the energies of these orbitals and the resulting energy gap. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tci-thaijo.orgresearchgate.net In an MEP map, red areas indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas represent positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the nitrogen atom of the amino group and the oxygen atom of the ether linkage are expected to be regions of negative potential, while the hydrogen atoms of the amino group would be areas of positive potential. nih.gov

Table 3: Typical Frontier Orbital Energies and Related Parameters for Substituted Anilines Note: Values are illustrative and depend on the specific substituents and computational method.

| Parameter | Typical Value (eV) |

|---|---|

| EHOMO | -5.0 to -6.0 |

| ELUMO | -0.5 to -1.5 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent or at a specific temperature).

For this compound, MD simulations could be used to:

Explore the conformational landscape more extensively than static calculations.

Investigate the flexibility of the diaryl ether linkage.

Study intermolecular interactions, such as hydrogen bonding, in condensed phases.

Simulate its behavior at interfaces or its interaction with other molecules.

Although specific MD simulation studies on this compound were not found in the surveyed literature, this computational technique remains a valuable, albeit computationally intensive, tool for understanding the dynamic nature of such molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural features of molecules (described by molecular descriptors) with their physicochemical properties using mathematical equations. rdd.edu.iqnih.gov These models allow for the prediction of properties for new or untested compounds based on their chemical structure alone. nih.gov For substituted anilines, QSPR models have been developed to predict properties like toxicity and dipole moment. nih.govrdd.edu.iq

The development of a QSPR model involves:

Compiling a dataset of compounds with known properties. nih.gov

Calculating molecular descriptors for each compound.

Using statistical methods, like multiple linear regression (MLR), to build a mathematical model. rdd.edu.iq

Validating the model to ensure its predictive power. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be simple, like molecular weight, or more complex, derived from the molecular graph or quantum chemical calculations.

Rotatable Bonds: One of the simplest yet effective descriptors for predicting molecular flexibility and bioavailability is the number of rotatable bonds. A rotatable bond is generally defined as any single bond, not in a ring, bound to a non-terminal heavy (non-hydrogen) atom. For this compound, there are three rotatable bonds: the two C-O bonds of the ether linkage and the C-N bond of the aniline moiety. This number gives an indication of the molecule's conformational flexibility.

Other descriptors used in QSPR studies of anilines include:

Topological indices: Describe the connectivity of the molecule. acs.org

Electronic parameters: Such as HOMO/LUMO energies and Hammett constants, which quantify the electron-donating or -withdrawing effects of substituents. nih.gov

Hydrophobicity parameters: Like the logarithm of the octanol-water partition coefficient (log P). rdd.edu.iq

These metrics are used as inputs in QSPR models to predict a wide range of chemical and biological behaviors.

Lack of Specific Computational Data for this compound Prevents In-Depth Theoretical Analysis

The required subsections—Descriptors for Intermolecular Interactions (e.g., Hydrogen Bond Acceptors/Donors), Chemical Reactivity Indices (e.g., Chemical Hardness, Electronegativity), and Computational Prediction of Reaction Mechanisms—necessitate specific calculated values and theoretical findings that are not present in the current body of scientific literature for this compound.

While general principles of computational and theoretical chemistry can be applied to predict the behavior of aniline and diphenyl ether derivatives, the absence of specific studies on this compound means that any attempt to generate the requested data tables and detailed research findings would be speculative and not based on established scientific research. The strict adherence to scientifically accurate and sourced content, as per the instructions, cannot be met.

Therefore, the generation of an article focusing solely on the specified computational and theoretical chemistry aspects of this compound is not feasible at this time due to the lack of available research data.

Applications in Advanced Materials Science

Precursor in Polymer Chemistry

The bifunctional nature of 4-(3-Methylphenoxy)aniline, with its primary amine and potential for further functionalization, makes it a key monomer in the synthesis of several classes of high-performance polymers. Its incorporation into polymer backbones can significantly influence the final material's thermal stability, solubility, and electronic characteristics.

Synthesis and Characterization of Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. epsotech.comlaminatedplastics.com The synthesis of polyimides typically involves a two-step polycondensation reaction. In the first step, a diamine, such as this compound, reacts with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor undergoes cyclodehydration, usually through thermal treatment or chemical agents, to form the final polyimide. researchgate.net

The incorporation of the bent, asymmetric this compound monomer disrupts the close packing of polymer chains. This structural feature can lead to polyimides with improved solubility in organic solvents compared to those made from more rigid, linear diamines, without significantly compromising their high thermal stability. researchgate.net The ether linkage in the monomer also imparts a degree of flexibility to the polymer backbone.

Research on structurally similar monomers, such as 4-(4-amino-3-methylphenoxy)phthalic acid, has shown their utility in creating soluble and crystalline poly(ether-imide)s (PEIs). tandfonline.com These AB-type monomers, where one molecule contains both the amine and the latent dicarboxylic acid functionality, undergo self-polymerization to yield high-performance polymers. tandfonline.com This suggests that this compound is a highly suitable diamine component for creating analogous AABB-type polyimides with desirable processing characteristics.

The resulting polyimides are characterized by various techniques to ascertain their properties. Gel Permeation Chromatography (GPC) is used to determine molecular weight and polydispersity, while techniques like Thermogravimetric Analysis (TGA) confirm their high thermal stability, often showing decomposition temperatures well above 400°C. laminatedplastics.com

Table 1: Typical Properties of Aromatic Polyimides

| Property | Typical Value Range | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 200 - 400°C+ | Defines the upper temperature limit for structural applications. |

| Tensile Strength | 70 - 200 MPa | Indicates the material's ability to withstand pulling forces. laminatedplastics.com |

| Dielectric Constant (1 MHz) | 2.5 - 3.5 | Low dielectric constant is crucial for microelectronics packaging and insulation. researchgate.net |

| Decomposition Temperature (TGA, 5% wt. loss) | > 450°C | Demonstrates high thermal stability. laminatedplastics.com |

| Solubility | Generally insoluble, but can be improved with flexible/asymmetric monomers. | Enhanced solubility allows for solution-based processing like spin coating. researchgate.net |

This table presents generalized data for aromatic polyimides; specific values depend on the exact monomer composition.

Development of Poly(aniline) Derivatives and Copolymers

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, good environmental stability, and tunable conductivity. ntu.edu.tw However, pristine PANI suffers from poor processability as it is often insoluble in common organic solvents. researchgate.net Copolymerization of aniline (B41778) with substituted anilines is a common strategy to improve solubility and modify the polymer's properties. nih.govresearchgate.net

This compound can be copolymerized with aniline via chemical or electrochemical oxidative polymerization. ntu.edu.tw In a typical chemical synthesis, the monomers are oxidized using an oxidant like ammonium (B1175870) persulfate in an acidic medium. ntu.edu.twnih.gov The presence of the bulky 3-methylphenoxy side group in the resulting copolymer chain disrupts the interchain interactions that cause the insolubility of the homopolymer.

Role in Polymer Semiconductor Monomers

The development of organic semiconductors is a cornerstone of modern electronics, enabling flexible and low-cost devices. Polymers derived from this compound exhibit potential as semiconductor materials. The extended π-conjugated system of polyanilines and the aromatic structure of polyimides provide pathways for charge transport. researchgate.netnih.gov

When this compound is used as a monomer, its electron-rich phenoxy-aniline structure can enhance the hole-transporting (p-type) characteristics of the resulting polymer. The ether linkage and methyl group can influence the polymer's morphology and energy levels (HOMO/LUMO), which are critical parameters for semiconductor performance. Aromatic polyimides containing triarylamine moieties, structurally related to polymers that could be derived from this compound, are considered potential candidates for various optoelectronic applications. researchgate.net The ability to form stable, uniform thin films from solution—a property enhanced by the solubility imparted by the monomer's structure—is essential for the fabrication of semiconductor devices.

Contribution to Liquid Crystal (LC) Materials

Liquid crystal polymers (LCPs) are materials that exhibit properties of both liquids and solids, possessing ordered structures on a molecular level. wikipedia.orgmedcraveonline.com The formation of liquid crystalline phases is highly dependent on the molecular geometry of the constituent monomers. medcraveonline.com

The incorporation of this compound into a polymer backbone can induce or modify liquid crystalline behavior. Its structure is inherently asymmetric and non-linear (bent), which is a key feature in the design of many thermotropic liquid crystals. wikipedia.org This bent shape can disrupt the formation of highly ordered, three-dimensional crystal lattices, instead promoting the formation of one- or two-dimensional ordered mesophases (e.g., nematic or smectic phases) upon heating. medcraveonline.comresearchgate.net Polymers containing such mesogenic units in their main chain or as side groups can be designed to exhibit liquid crystalline properties over a specific temperature range. These materials are of interest for applications requiring a combination of mechanical strength and the unique optical properties of liquid crystals.

Integration into Organic Light-Emitting Diode (OLED) Systems

Organic light-emitting diodes (OLEDs) are a major technology in displays and solid-state lighting. ontosight.ainih.gov Their performance relies on a multilayer stack of organic semiconductor materials, each with a specific function (hole injection, hole transport, emission, electron transport). Aniline derivatives are frequently used in the synthesis of hole-transporting and emissive materials. ontosight.aismolecule.comresearchgate.net

The this compound moiety is a valuable component for materials used in OLEDs, particularly in the hole transport layer (HTL). The electron-donating nature of the aniline and phenoxy groups facilitates the transport of holes. When polymerized or incorporated into larger molecules, this moiety can contribute to forming a stable amorphous film with a suitable highest occupied molecular orbital (HOMO) energy level for efficient charge injection from the anode and transport to the emissive layer. rsc.org The development of materials like Aniline, N,N'-1,4-anthraquinonylenebis(4-phenoxy-) for OLEDs underscores the utility of the phenoxy-aniline structure in designing light-emitting and charge-transporting materials. ontosight.ai

Utility in Organic Photovoltaic (OPV) Devices

Organic photovoltaic (OPV) devices, or organic solar cells, offer a lightweight, flexible, and potentially low-cost alternative to traditional silicon-based solar cells. europa.euresearchgate.net A common OPV architecture is the bulk heterojunction (BHJ), which consists of a blend of an electron-donating (p-type) and an electron-accepting (n-type) organic semiconductor. researchgate.net

Polymers and small molecules derived from this compound are promising candidates for the p-type component in OPV active layers. googleapis.comrsc.org The phenoxy-aniline structure is electron-rich and can function as an effective hole-transporting material (HTM). rsc.orgnih.govmdpi.com Upon absorption of light, the p-type material donates an electron to the n-type material, creating an exciton (B1674681) that separates into free charge carriers at the donor-acceptor interface. The efficiency of this process is highly dependent on the energy levels and morphology of the blended materials. The structural features of this compound allow for tuning of these properties in the resulting polymers to optimize device performance.

Surface Functionalization and Coating Applications

The modification of material surfaces is critical for a wide range of applications, including catalysis, corrosion resistance, and enhancing adhesion. utoronto.ca Aniline derivatives are known to be effective agents for the functionalization of surfaces, such as that of multi-walled carbon nanotubes (MWCNTs). up.pt The process often involves the creation of diazonium species from the aniline's amino group, which then covalently bond to the material's surface. up.pt This functionalization can alter the surface chemistry, improving properties like dispersibility in various solvents. up.pt

While direct studies on this compound for surface coatings are not extensively documented, the broader class of phenoxy-aniline and diarylamine compounds shows significant potential in this area. google.comresearchgate.netsmolecule.com These molecules can be used to create thin films and coatings that impart specific functionalities. For instance, N-acyl derivatives of 4-phenoxyaniline (B93406) have been investigated for their interactions at the molecular level, suggesting their utility in creating specialized surfaces and materials. researchgate.net The structural motifs present in this compound are relevant for creating coatings with tailored electronic properties or for use as precursors in more complex material systems. smolecule.comontosight.ai

Potential applications based on related structures:

Corrosion Inhibitors: Aniline and its derivatives can form protective layers on metal surfaces.

Adhesion Promoters: The functional groups can enhance the bonding between different material layers.

Functional Coatings for Electronics: The diaryl ether and amine structures are found in materials used for optoelectronics and photovoltaics. acs.org

Table 1: Key Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Parent Compound CID | 151352 |

| Hydrochloride Salt CID | 18616419 |

Data sourced from PubChem. nih.gov

Ligand Design for Metal Complexes in Materials Contexts

The amine and phenoxy groups in this compound make it a candidate for use as a ligand in the synthesis of metal complexes. tandfonline.comnih.gov Ligands are crucial in coordination chemistry as they dictate the structure and properties of the resulting metal complex. Schiff base metal complexes, often derived from primary amines, have a wide range of applications due to their versatile properties. researchgate.net

Research on the isomeric 2-phenoxyaniline (B124666) shows its utility in forming transition metal complexes with octahedral geometries. tandfonline.comnih.govresearchgate.net These complexes have been investigated for various biological and catalytic activities. tandfonline.comnih.govresearchgate.net The nitrogen from the amine group and potentially the oxygen from the ether linkage can coordinate with a metal center. researchgate.net By modifying the aniline or phenoxy rings with different substituents, the electronic and steric properties of the ligand can be fine-tuned, which in turn influences the characteristics of the metal complex. researchgate.net

Although specific research on metal complexes formed directly with this compound for materials applications is limited, the fundamental diarylamine structure is a key component in ligands for functional materials. researchgate.netrsc.org For example, diarylamine-modified pincer ligands have been used to create bismuth complexes with specific emission properties. colab.ws The design of such ligands is central to developing new catalysts, magnetic materials, and photonic devices. mdpi.com The synthesis of metal complexes with phenoxy-imine ligands has shown potential in catalytic applications like cycloalkane oxidation. researchgate.net

Table 2: Related Compounds and Their Applications

| Compound Name | Application / Research Area |

|---|---|

| 2-Phenoxyaniline | Precursor for Schiff base ligands and transition metal complexes. tandfonline.comnih.gov |

| Diarylamine Derivatives | Used in functional materials for solar cells, LEDs, and as chiral ligands. su.seresearchgate.net |

| Aniline Derivatives | Employed for surface functionalization of carbon nanotubes. up.pt |

| Phenoxy-Imine Ligands | Form metal complexes with catalytic properties. researchgate.net |

Sustainable Synthesis Approaches

Principles of Green Chemistry in Synthesis Design

Green chemistry is founded on twelve principles that provide a framework for chemists to design and implement chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openstax.orgiaph.in These principles guide the development of sustainable synthetic pathways, from the choice of starting materials to the final product isolation. Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and utilizing safer solvents and auxiliaries. openstax.orgacs.org Further principles emphasize energy efficiency, the use of renewable feedstocks, reducing unnecessary derivatization, employing catalytic reagents over stoichiometric ones, designing for degradation, using real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. acs.orgrsc.org The application of these principles to the synthesis of 4-(3-Methylphenoxy)aniline involves a holistic assessment of the entire chemical process to identify opportunities for environmental and economic improvement. rsc.org

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net Traditional syntheses of diaryl ethers and anilines often employ volatile and toxic organic solvents. Green chemistry promotes the use of environmentally benign alternatives. humanjournals.com

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Reactions like microwave-assisted syntheses can often be conducted in aqueous media. humanjournals.comresearchgate.net For instance, the synthesis of certain heterocyclic compounds has been successfully performed in ethanol/water mixtures, which are considered green solvents. frontiersin.org Other sustainable options include bio-based solvents like γ-valerolactone (GVL) and diethyl carbonate (DEC), which have been explored as green substitutes in the synthesis of heterocyclic compounds like kynurenic acid derivatives. nih.gov

Solvent-free, or solid-state, reactions represent an even more sustainable approach, eliminating solvent waste entirely. jocpr.com Techniques such as grinding reactants together, sometimes with a catalytic amount of an acid or base, can proceed efficiently without any solvent medium. jocpr.com For the synthesis of anilines and related compounds, solvent-free conditions have been shown to be effective, for example, in the synthesis of 1,3-thiazolidin-4-ones using ammonium (B1175870) persulfate as a catalyst at elevated temperatures. nih.gov Similarly, the synthesis of benzazoles from o-substituted anilines has been achieved under solvent-free conditions using an amorphous Fe-Mn-Ox catalyst. acs.org

| Solvent Type | Examples | Green Chemistry Attributes |

| Aqueous | Water, Ethanol/Water mixtures | Non-toxic, non-flammable, readily available. researchgate.netfrontiersin.org |

| Bio-based | γ-Valerolactone (GVL), Diethyl Carbonate (DEC) | Renewable, often biodegradable. nih.gov |

| Ionic Liquids | [Et3NH][HSO4] | Low volatility, high thermal stability, potential for recyclability. nih.gov |

| Solvent-Free | Grinding, neat reactions | Eliminates solvent waste, can lead to faster reaction times. jocpr.comnih.gov |

Catalysis is a cornerstone of green chemistry, as catalysts lower the energy requirements of reactions and are often highly selective, reducing the formation of by-products. acs.orghumanjournals.com The development of eco-friendly catalytic systems for the synthesis of this compound focuses on replacing stoichiometric reagents with recyclable and non-toxic catalysts.

Phase-Transfer Catalysts (PTCs): PTCs facilitate reactions between reactants in immiscible phases, eliminating the need for expensive, aprotic solvents and often allowing for the use of water. researchgate.net In diaryl ether synthesis, PTCs like polyethylene (B3416737) glycol (PEG) and benzyltriethylammonium chloride have been used to enhance reaction rates and yields under milder conditions. google.com The use of PTCs can lead to faster reactions, require less vigorous conditions, and the catalyst can often be recovered and reused, minimizing waste. researchgate.netresearchgate.net

Solid-Supported and Nanocatalysts: Immobilizing catalysts on solid supports facilitates their separation from the reaction mixture, enabling easy recovery and reuse. This approach simplifies purification and reduces catalyst waste. Examples include:

Magnetic Nanocatalysts: Systems like poly(aniline-co-melamine)@MnFe2O4 and nano-Cr(III)/Fe3O4@SiO2 have been developed for synthesizing various organic compounds. frontiersin.orgjsynthchem.com These catalysts show high activity, stability, and can be easily recovered using an external magnet, making them highly suitable for green processes. frontiersin.orgjsynthchem.com

Polymer-Supported Catalysts: Using polymer-supported bases or other catalysts can also ease separation and recycling.

Heterogeneous Catalysts: For the reduction of a nitro group to an amine, a key step in many aniline (B41778) syntheses, traditional methods often use stoichiometric reducing agents like iron in acidic media, which generates large amounts of iron oxide sludge. rsc.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel is a much greener alternative, with water being the only by-product. rsc.org A patent for a related amino aromatic ether synthesis describes a reducing catalyst prepared from activated carbon and ferric chloride for the reduction step with hydrazine (B178648) hydrate. google.com

| Catalyst Type | Example | Advantages in Green Synthesis |

| Phase-Transfer Catalyst | Polyethylene Glycol (PEG), Benzyltriethylammonium chloride | Facilitates reactions in multiphase systems (e.g., with water), reduces need for organic solvents, often recyclable. researchgate.netgoogle.com |

| Magnetic Nanocatalyst | Poly(aniline-co-melamine)@MnFe2O4, Nano Cr(III)/Fe3O4@SiO2 | High catalytic activity, easy separation via magnetism, excellent reusability, stable. frontiersin.orgjsynthchem.com |

| Heterogeneous Catalyst | Palladium on Carbon (Pd/C) | Replaces stoichiometric reagents, high efficiency, easy filtration and recovery, minimizes inorganic waste. rsc.org |

Reducing energy consumption is a key principle of green chemistry, with both environmental and economic benefits. rsc.org Synthetic methods should ideally be conducted at ambient temperature and pressure. rsc.org

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for improving energy efficiency in organic synthesis. humanjournals.com Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. smolecule.com This rapid heating is more energy-efficient and can also lead to higher yields and cleaner reactions. humanjournals.comresearchgate.net For instance, in the synthesis of a related morpholine (B109124) derivative, a microwave-assisted O-alkylation step achieved a 78% yield in just 10 minutes, compared to 6 hours with conventional heating. smolecule.com

Process Integration and Heat Exchange: In large-scale industrial production, significant energy savings can be achieved through clever process design. The synthesis of anilines often involves highly exothermic steps, such as nitrobenzene (B124822) hydrogenation. researchgate.net By implementing a looping heat transfer system, the heat generated from an exothermic reaction can be captured and reused to heat reactants in other parts of the process, significantly reducing the need for external energy input. researchgate.netbcrec.id Simulating such modifications for aniline production has shown a dramatic improvement in energy efficiency, with the net energy required by the process approaching zero. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy signifies a more sustainable process with less waste generated. openstax.orgacs.org

For the synthesis of this compound, a common route involves the Ullmann condensation of 3-methylphenol with 4-chloronitrobenzene, followed by the reduction of the nitro group.

Step 1: Ullmann Condensation: 3-methylphenol + 4-chloronitrobenzene → 4-(3-Methylphenoxy)-1-nitrobenzene + HCl

Step 2: Reduction: 4-(3-Methylphenoxy)-1-nitrobenzene + [Reducing Agent] → this compound + By-products

The choice of reagents and reaction type heavily influences atom economy. Addition and rearrangement reactions are inherently 100% atom-economical. rsc.org In contrast, substitution and elimination reactions generate by-products, lowering their atom economy. acs.org The traditional Béchamp process for producing aniline has a low atom economy of only 35% due to the large volume of iron oxide sludge produced. rsc.org In contrast, catalytic hydrogenation has a much better atom economy of 72%, with water as the only by-product. rsc.org

Waste minimization strategies go beyond atom economy and involve a comprehensive approach to reducing or eliminating all forms of waste from a process. nema.go.ke This includes:

Catalyst Recycling: As discussed, using heterogeneous or magnetic nanocatalysts allows for their recovery and reuse over multiple cycles, preventing waste. acs.orgresearchgate.net

Solvent Recycling: Where solvents are necessary, choosing ones that can be easily recovered and purified for reuse is a key strategy.

Avoiding Protecting Groups: Unnecessary derivatization steps, such as the use of blocking or protecting groups, require additional reagents and generate waste. acs.orgrsc.org Designing syntheses that avoid these steps, for example by using highly selective enzymes, is a key green strategy. acs.org

Process Intensification: Using techniques like tri-phase transfer catalysis can enhance selectivity and conversion, which minimizes waste from side reactions and unreacted starting materials. researchgate.net

Implementation of Continuous Flow Chemistry for Enhanced Sustainability

Continuous flow chemistry is a modern processing technology that offers significant advantages over traditional batch synthesis, particularly for enhancing sustainability and scalability. rsc.orgchemdistgroup.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react, and the product is collected at the outlet. chemdistgroup.comresearchgate.net

This approach offers several key benefits for the synthesis of fine chemicals like this compound:

Improved Safety: Flow reactors contain only a small volume of reacting material at any given time, which greatly improves safety, especially when dealing with highly exothermic or hazardous reactions. chemdistgroup.combeilstein-journals.org

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for superior control over reaction temperature and efficient mixing, often leading to higher yields, better selectivity, and fewer by-products. researchgate.netbeilstein-journals.org

Scalability: Scaling up a flow process is often simpler than a batch process. Instead of using larger reactors, which can introduce new heat transfer and mixing challenges, the system can be run for a longer duration or multiple reactors can be operated in parallel. rsc.org

Automation and Integration: Flow systems are well-suited for automation and can be integrated with in-line analysis and purification steps, leading to more efficient and streamlined multi-step syntheses. rsc.orgbeilstein-journals.org

The industrial synthesis of anilines and related intermediates can be optimized for higher yields and purity using continuous flow reactors. evitachem.com This technology is a powerful tool for translating laboratory-scale green chemistry principles into robust, efficient, and sustainable industrial manufacturing processes. rsc.org

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of reactants. | Inherently safer with small reaction volumes. chemdistgroup.com |

| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Excellent heat transfer allows for precise temperature control. beilstein-journals.org |

| Scalability | Difficult; requires re-optimization for larger vessels. | Straightforward; achieved by extending run time or parallelization. rsc.org |

| Process Control | Limited control over reaction parameters throughout the vessel. | Precise control over residence time, temperature, and stoichiometry. researchgate.net |

| Yield & Purity | Can be lower due to poor mixing and temperature control. | Often higher yields and purity due to superior process control. chemdistgroup.com |

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways

Future research will likely pivot from traditional synthesis methods towards more efficient, sustainable, and novel routes for producing 4-(3-Methylphenoxy)aniline and its derivatives. While classical methods like nucleophilic aromatic substitution are established, the focus will shift to pathways that offer milder conditions, higher yields, and greater atom economy.

Promising areas for exploration include:

Advanced Catalytic Systems : The development of novel catalysts is paramount. Research into solid-supported catalysis, such as using magnetic polymer-based nanocatalysts, could streamline production by simplifying catalyst separation and recycling, aligning with green chemistry principles. frontiersin.org The adaptation of catalysts like amorphous Fe0.8Mn0.2Ox, which have proven effective in solvent-free, one-pot tandem syntheses of related benzazoles, could offer a revolutionary approach to synthesizing complex derivatives of this compound. acs.org

Metal-Free Polymerization : For applications in polymer science, developing metal-free polymerization routes is a key objective. A novel synthetic pathway for polyquinolines using a Lewis acid catalyst like B(C6F5)3 has been demonstrated for aniline (B41778) derivatives, suggesting that similar metal-free conditions could be developed for polymers incorporating the this compound unit. researchgate.net

Tandem and One-Pot Reactions : Designing multi-step reactions that occur in a single vessel without isolating intermediates can significantly enhance efficiency. The development of a single catalyst capable of facilitating multiple sequential reactions, such as alcohol oxidation, condensation, cyclization, and dehydrogenation, represents a significant challenge and a major opportunity in this field. acs.org

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Pathway | Key Reagents & Catalysts | Potential Advantages | Research Focus |

| Catalyzed Nucleophilic Substitution | Phase transfer catalysts, Ionic liquids, Magnetic nanocatalysts | Enhanced reaction rates, improved selectivity, catalyst recyclability, greener process. frontiersin.org | Designing highly active and stable heterogeneous catalysts. frontiersin.org |

| Cross-Coupling Reactions | Palladium catalysts, Organoboron compounds (for Suzuki-Miyaura type) | Mild reaction conditions, high efficiency for creating C-N and C-O bonds. | Developing ligands to improve catalyst performance and substrate scope. |

| One-Pot Tandem Synthesis | Heterogeneous metal catalysts (e.g., Fe/Mn oxides) | Solvent-free conditions, reduced waste, high atom economy, process simplification. acs.org | Catalyst design for multi-reaction facilitation and substrate versatility. acs.org |

| Metal-Free Polymerization | Lewis acids (e.g., B(C6F5)3) | Avoids metal contamination in final polymer products, relevant for electronics. researchgate.net | Exploring new catalysts and reaction conditions for high molecular weight polymers. researchgate.net |

Advanced Functionalization for Tailored Material Performance

The inherent structure of this compound serves as a scaffold that can be strategically modified to fine-tune its properties for specific applications. Late-stage functionalization, a strategy for introducing chemical groups late in a synthetic sequence, is a powerful tool for rapidly creating libraries of new molecules without laborious de novo synthesis. researchgate.net Future research will focus on introducing specific functional groups to modulate electronic, physical, and thermal characteristics.

Key functionalization strategies include:

Introduction of Fluorine-Containing Groups : Incorporating groups like trifluoromethyl (-CF3) onto the aromatic backbone is a known strategy to modify properties. jelsciences.comvwr.com For instance, the synthesis of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline highlights how such modifications can be achieved. vwr.com This can enhance thermal stability, solubility, and alter electronic properties, which is crucial for applications in dielectrics and high-performance polymers. mdpi.com

Addition of Reactive Moieties : Attaching reactive groups, such as phenylethynyl moieties, can create monomers for thermosetting resins. These groups allow for post-fabrication crosslinking, enabling the production of robust polyimides, polyamides, and materials for 3D printing and carbon-carbon composites. google.com

Chiral Modifications : The synthesis of chiral analogues based on related phenoxy-aniline structures has been shown to significantly affect biological activity, as seen in the development of allosteric effectors of hemoglobin. nih.gov Applying similar principles to this compound could open pathways to new bioactive molecules.

The table below outlines potential functionalization targets and their expected impact.

| Functional Group Target | Potential Position | Desired Outcome | Example Application |

| Trifluoromethyl (-CF3) | Ortho to amine or on phenoxy ring | Increased thermal stability, lower dielectric constant, modified solubility. mdpi.com | High-performance dielectric films, advanced composites. mdpi.com |

| Phenylethynyl | Ortho/meta to amine | Enables thermal crosslinking after polymerization. google.com | Thermosetting polyimides, matrix resins, 3D printable materials. google.com |

| Halogens (Cl, F) | Aromatic rings | Modulate electronic properties and reactivity for further synthesis. | Synthetic intermediates for pharmaceuticals and agrochemicals. |

| Polar Amines | As an extension/linker | Confer specific binding properties or improve selectivity. acs.org | Design of bioactive molecules with targeted interactions. acs.org |

Deeper Mechanistic Insights into Complex Chemical Transformations

A fundamental understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. While specific mechanistic studies on this compound are not widely published, future research can leverage advanced analytical and computational techniques to elucidate the pathways of reactions it undergoes, such as polymerization, oxidation, and substitution.

Key areas for mechanistic investigation include:

Computational Chemistry (DFT) : Density Functional Theory (DFT) calculations can provide deep insights into reaction pathways. For example, DFT has been used to reveal the mechanism of aniline-catalyzed halogenation, highlighting the roles of imine intermediates and proton shuttles. researchgate.net Similar studies on the reactions of this compound could clarify transition states, activation energies, and the influence of its specific stereoelectronic profile.

Kinetics and Additive Mapping : Experimental techniques can probe reaction kinetics and the effect of additives. An "additive mapping" approach, which rapidly screens additives, has been used to gain mechanistic insight and overcome limitations in metallaphotoredox reactions, leading to the discovery that certain additives can stabilize key intermediates. princeton.edu Applying this to the synthesis of this compound derivatives could accelerate optimization and reveal hidden mechanistic details. princeton.edu

Intermediate Characterization : Investigating the formation and stability of key intermediates, such as the phenolate (B1203915) ion in nucleophilic aromatic substitution or radical species in polymerization, is crucial. Understanding how the methylphenoxy group influences the stability and reactivity of these intermediates will be key to controlling reaction outcomes.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical research by accelerating the discovery and design of new molecules and materials. mdpi.comscielo.br For this compound, these technologies offer powerful tools to explore its chemical space and predict its behavior.

Future directions include:

De Novo Molecular Design : AI-powered molecular generators can design novel derivatives of this compound with desired properties. researchgate.netchemrxiv.org In studies aimed at maximizing the absorption wavelength of organic molecules, AI models initially focused on aniline and diketone derivatives before strategically shifting to quinone derivatives, demonstrating an ability to discover structure-property rules. tandfonline.com This approach could be used to design new monomers for specific optical or electronic applications.

Property Prediction : ML models can be trained on existing chemical data to predict the properties of new, unsynthesized compounds. scielo.br This includes predicting reaction yields, thermal stability, dielectric constants, and even biological activity, thereby reducing the need for extensive trial-and-error experimentation.

Retrosynthetic Planning : AI tools can assist in planning the synthesis of complex target molecules derived from this compound by proposing viable reaction pathways and identifying key intermediates. mdpi.com

Development of Next-Generation High-Performance Materials